

Chemical and physical properties of N(1)-methyl-2-pyridone-5-carboxylic acid

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Compound of Interest

Compound Name: *N(1)-methyl-2-pyridone-5-carboxylic acid*

Cat. No.: *B126343*

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An In-depth Technical Guide to N(1)-methyl-2-pyridone-5-carboxylic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of **N(1)-methyl-2-pyridone-5-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological pathways.

Chemical and Physical Properties

N(1)-methyl-2-pyridone-5-carboxylic acid, also known by its IUPAC name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a compound of interest due to its biological activities. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **N(1)-methyl-2-pyridone-5-carboxylic acid**

Property	Value	Source
IUPAC Name	1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid	[1]
CAS Number	3719-45-7	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
Appearance	Solid	[2]
Melting Point	240-245 °C	[2]
Solubility	Soluble in DMSO. Formulations for in vivo studies include 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline (≥ 2.5 mg/mL) and 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL).	[3]
Storage	Store at -20°C for one month or -80°C for six months (in solution, under nitrogen).	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **N(1)-methyl-2-pyridone-5-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: A proton NMR spectrum is available for **N(1)-methyl-2-pyridone-5-carboxylic acid**, which is a key technique for structural elucidation.[4]
- ¹³C NMR: The predicted chemical shifts for the carbon atoms in the structure are as follows: the carboxyl carbon would appear in the range of 165-185 ppm, the carbonyl carbon of the

pyridone ring around 160-170 ppm, and the carbons of the pyridine ring between 100-150 ppm. The methyl carbon would be expected at the higher field, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like **N(1)-methyl-2-pyridone-5-carboxylic acid** is expected to show characteristic absorption bands. A very broad O-H stretching band would be observed in the region of 2500–3300 cm^{-1} . The C=O stretching of the carboxylic acid would appear between 1710 and 1760 cm^{-1} , while the C=O stretching of the pyridone ring would likely be in a similar region, potentially overlapping. The C-O stretching of the carboxylic acid would be found in the 1210-1320 cm^{-1} range.

Mass Spectrometry (MS)

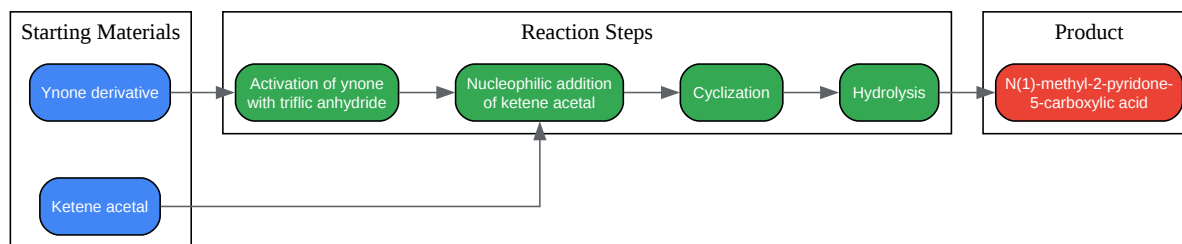
Mass spectrometry data would show the molecular ion peak $[M]^+$ corresponding to the molecular weight of 153.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group ($-\text{COOH}$, 45 m/z) and other characteristic fragments of the pyridone ring.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline key experimental protocols.

Synthesis of N(1)-methyl-2-pyridone-5-carboxylic acid

While a specific, detailed protocol for the synthesis of **N(1)-methyl-2-pyridone-5-carboxylic acid** is not readily available in the provided search results, a general approach can be inferred from the synthesis of similar dihydropyridine carboxylic acid derivatives. A potential synthetic route could involve the following conceptual steps:



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Caption: Conceptual workflow for the synthesis of **N(1)-methyl-2-pyridone-5-carboxylic acid**.

A detailed procedure would involve the activation of an appropriate ynone with triflic anhydride, followed by the nucleophilic addition of a suitable ketene acetal. The resulting intermediate would then undergo cyclization and subsequent hydrolysis to yield the final carboxylic acid product.^[5]

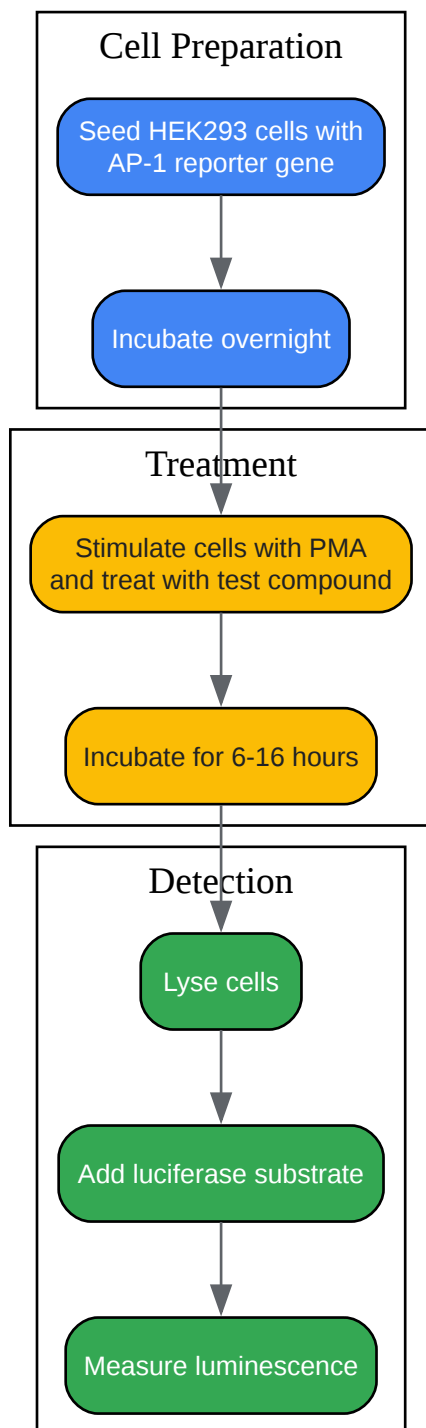
Purification

Purification of the synthesized compound would typically involve the following steps:

- **Extraction:** The reaction mixture would be quenched with water and extracted with an organic solvent.
- **Washing:** The organic layer would be washed with brine to remove any remaining aqueous impurities.
- **Drying:** The organic layer would be dried over an anhydrous salt like sodium sulfate.
- **Solvent Removal:** The solvent would be removed under reduced pressure.
- **Crystallization:** The crude product would be recrystallized from a suitable solvent system, such as ethanol, to obtain pure crystals.^[6]

Biological Assays

This assay is used to determine the inhibitory effect of **N(1)-methyl-2-pyridone-5-carboxylic acid** on the AP-1 signaling pathway.



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Caption: Workflow for an AP-1 luciferase reporter assay.

- Cell Culture: HEK293 cells stably transfected with an AP-1 luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and antibiotics.[\[7\]](#)
- Assay Setup: Cells are seeded in a 96-well plate and incubated overnight.
- Treatment: The cells are then stimulated with an AP-1 activator like phorbol 12-myristate 13-acetate (PMA) in the presence of varying concentrations of **N(1)-methyl-2-pyridone-5-carboxylic acid**.
- Incubation: The plate is incubated for 6-16 hours at 37°C.[\[7\]](#)
- Luminescence Measurement: After incubation, the cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to AP-1 activity, is measured using a luminometer.[\[7\]](#)

This protocol is used to assess the effect of the compound on the protein expression levels of COX-2.

- Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and treated with an inflammatory stimulus (e.g., LPS) with and without **N(1)-methyl-2-pyridone-5-carboxylic acid** for a specified time.
- Protein Extraction: Cells are lysed to extract total protein.
- Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

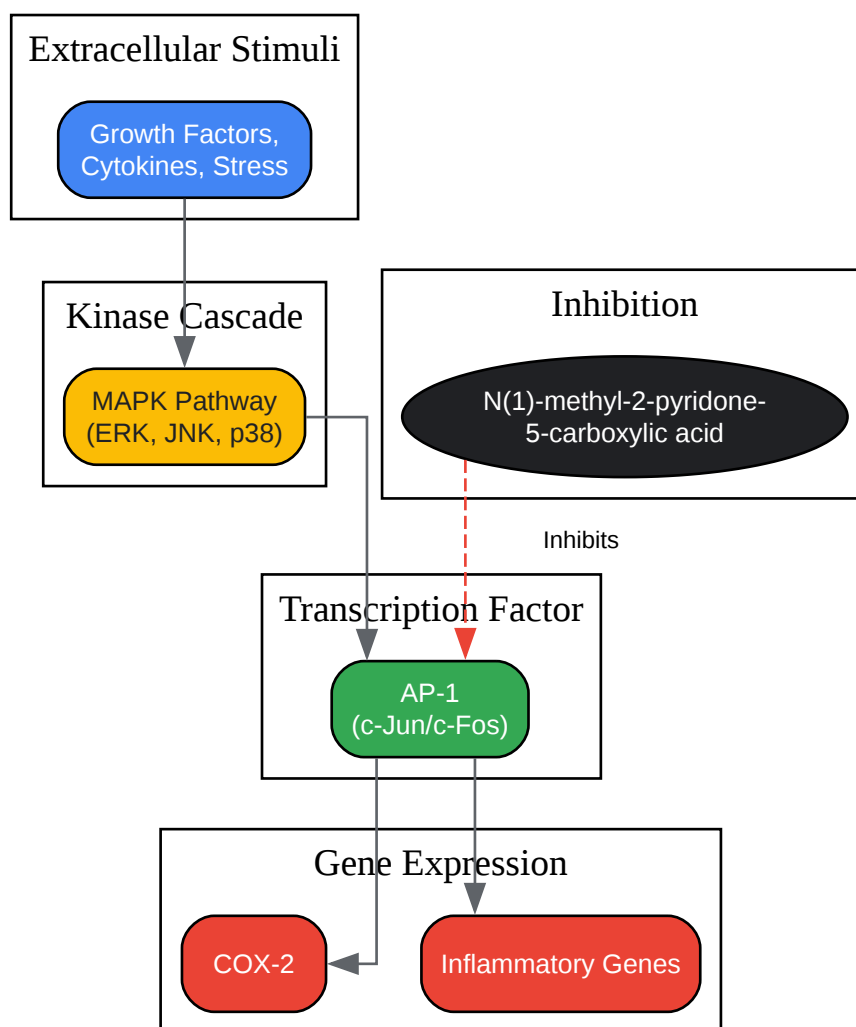
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

N(1)-methyl-2-pyridone-5-carboxylic acid is a natural product isolated from *Cordyceps bassiana* and has been shown to possess anti-inflammatory and anti-cancer properties.[3] Its primary mechanism of action involves the inhibition of the Activator Protein-1 (AP-1) signaling pathway, which subsequently leads to the downregulation of cyclooxygenase-2 (COX-2) expression.[1][8]

AP-1 Signaling Pathway

AP-1 is a transcription factor that regulates the expression of genes involved in cellular processes such as proliferation, differentiation, and inflammation.[9] It is typically activated by various extracellular stimuli, including growth factors and inflammatory cytokines.



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Caption: Simplified AP-1 signaling pathway and the point of inhibition.

The inhibition of AP-1 by **N(1)-methyl-2-pyridone-5-carboxylic acid** prevents the transcription of pro-inflammatory genes like COX-2, thereby exerting its anti-inflammatory effects. This makes it a promising candidate for further investigation in the development of novel therapeutic agents.

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